2,2',4,4',5,5'-Hexabromodiphenyl ether, also known as BDE-153, was previously used in scientific research as a model compound for studying the environmental fate and effects of polybrominated diphenyl ethers (PBDEs) []. PBDEs are a class of flame retardants that were widely used in the past but have since been banned or restricted due to environmental and health concerns.
BDE-153 was chosen as a model compound because it is relatively stable and easy to synthesize []. It was used in various research studies to investigate the environmental persistence and bioaccumulation of PBDEs, as well as their potential toxicity to various organisms [, ].
Despite its initial use, BDE-153 has limitations as a model compound for studying the entire class of PBDEs. This is because:
Therefore, research using BDE-153 needs to be interpreted cautiously and supplemented with studies using other PBDE congeners and real-world environmental samples to gain a more complete understanding of the environmental and health impacts of PBDEs.
While BDE-153 is no longer widely used as a model compound, it is still occasionally used in specific research contexts, such as:
2,2',4,4',5,5'-Hexabromodiphenyl ether, commonly referred to as BDE-153, is a member of the polybrominated diphenyl ethers family. Its chemical formula is C₁₂H₄Br₆O, and it possesses a molecular weight of approximately 643.58 g/mol . Structurally, it consists of two phenyl rings connected by an ether linkage, with six bromine atoms substituted at specific positions on the rings. This compound is primarily used as a flame retardant in various materials, including textiles and plastics .
BDE-153 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to accumulate in the environment and fat tissues of organisms []. Studies suggest potential for endocrine disruption in humans and wildlife, affecting hormone function and development [].
Research indicates that 2,2',4,4',5,5'-hexabromodiphenyl ether exhibits various biological activities:
The synthesis of 2,2',4,4',5,5'-hexabromodiphenyl ether typically involves bromination reactions:
Alternative methods may also include the use of more advanced synthetic techniques such as microwave-assisted synthesis or ionic liquid catalysis to improve yields and selectivity .
2,2',4,4',5,5'-Hexabromodiphenyl ether is primarily utilized as a flame retardant in various applications:
Studies investigating interactions involving 2,2',4,4',5,5'-hexabromodiphenyl ether have focused on:
When comparing 2,2',4,4',5,5'-hexabromodiphenyl ether with other related compounds within the polybrominated diphenyl ethers category:
Compound Name | Chemical Formula | Bromine Atoms | Unique Features |
---|---|---|---|
Tetrabromodiphenyl ether | C₁₂H₈Br₄O | 4 | Lower bromination level; less persistent. |
Pentabromodiphenyl ether | C₁₂H₈Br₅O | 5 | Intermediate properties; higher toxicity risk. |
Decabromodiphenyl ether | C₁₂H₈Br₁₀O | 10 | Highly brominated; lower volatility but persistent. |
BDE-153 stands out due to its specific six-bromine configuration which contributes to its unique properties as a flame retardant while also posing significant environmental and health risks compared to its less-brominated counterparts .